N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide
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Overview
Description
N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide is a synthetic compound known for its diverse applications in scientific research. This compound features a furan ring attached to a carboxamide group, with a phenyl ring substituted with a sulfonyl group and a 4-methylpiperidine moiety. Its unique structure makes it a valuable molecule in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of 4-(4-methylpiperidin-1-yl)aniline: This intermediate is synthesized by reacting 4-methylpiperidine with aniline under specific conditions.
Sulfonylation: The intermediate 4-(4-methylpiperidin-1-yl)aniline undergoes sulfonylation using a sulfonyl chloride reagent to form the sulfonylated intermediate.
Coupling with Furan-2-carboxylic acid: The sulfonylated intermediate is then coupled with furan-2-carboxylic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
Scientific Research Applications
N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}furan-2-carboxamide can be compared with similar compounds, such as:
N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}tetrahydrofuran-2-carboxamide: Similar structure but with a tetrahydrofuran ring instead of a furan ring.
N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pyrrole-2-carboxamide: Contains a pyrrole ring instead of a furan ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13-8-10-19(11-9-13)24(21,22)15-6-4-14(5-7-15)18-17(20)16-3-2-12-23-16/h2-7,12-13H,8-11H2,1H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFBIWVZHHKAYJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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